Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride
Description
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Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S.ClH/c22-15(16-2-1-9-24-16)11-20-5-7-21(8-6-20)17(23)12-3-4-13-14(10-12)19-25-18-13;/h1-4,9-10,15,22H,5-8,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVUVQBSFAUBMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=CC4=NSN=C4C=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the PFKFB3 kinase . This enzyme plays a crucial role in the regulation of glycolysis, a fundamental biochemical pathway in cellular metabolism.
Mode of Action
The compound interacts with its target through a process of intramolecular charge transfer . During light absorption, electron density transfers from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group.
Biochemical Pathways
The compound affects the glycolysis pathway by inhibiting the PFKFB3 kinase. This inhibition can lead to a decrease in the rate of glycolysis, affecting the energy production in cells. The compound’s interaction with its target also involves the Miyaura borylation and Suzuki coupling reactions .
Result of Action
The inhibition of PFKFB3 kinase and the subsequent decrease in glycolysis can lead to a reduction in energy production within cells. This could potentially lead to cell death, making the compound a potential candidate for cancer therapies.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of light can trigger the intramolecular charge transfer mechanism, activating the compound. Furthermore, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other molecules in its environment.
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and structural characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉ClN₄O₂S₂ |
| Molecular Weight | 410.94 g/mol |
| CAS Number | 1351590-93-6 |
The presence of the benzo[c][1,2,5]thiadiazole core combined with the piperazine and furan moieties contributes to its unique pharmacological properties.
Research indicates that benzo[c][1,2,5]thiadiazole derivatives may exert their biological effects through several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit activin receptor-like kinase 5 (ALK5), which is involved in TGF-β signaling pathways associated with cancer progression. For instance, derivatives demonstrated IC50 values as low as 0.008 μM against ALK5, indicating potent inhibitory activity .
- Modulation of Hypoxia-Inducible Factors (HIFs) : These compounds have been studied for their ability to modulate HIFs, which play critical roles in cellular responses to hypoxia and are implicated in various diseases including cancer.
- Anticancer Activity : Compounds within this class have exhibited promising anticancer properties by disrupting tumor growth signaling pathways and enhancing apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have highlighted the biological activity of benzo[c][1,2,5]thiadiazol derivatives:
- Study on ALK5 Inhibition : A study evaluated a series of benzo[c][1,2,5]thiadiazol derivatives for their ability to inhibit ALK5. Compound 14c was noted for its high selectivity and potency compared to established inhibitors like LY-2157299 .
- Anticancer Properties : Research has shown that benzo[c][1,2,5]thiadiazole derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. For example, one study reported significant growth inhibition in HepG2 liver cancer cells treated with these compounds .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
Scientific Research Applications
Chemical Synthesis
The synthesis of benzo[c][1,2,5]thiadiazol derivatives typically involves multi-step organic synthesis techniques. These methods often include:
- Condensation Reactions : Combining various starting materials to form the desired compound.
- Optimization of Reaction Conditions : Adjusting temperature and reagent concentrations to maximize yield and purity.
For instance, the compound can be synthesized through a series of reactions that involve the interaction of furan derivatives with piperazine-based intermediates under controlled conditions.
Biological Activities
Research indicates that benzo[c][1,2,5]thiadiazol derivatives exhibit significant biological activities:
- Anticancer Properties : Some derivatives have shown potential as anticancer agents by modulating hypoxia-inducible factors, which are crucial in cancer progression and cellular responses to low oxygen conditions.
- Fluorescent Probes : The unique structural features of these compounds make them suitable for use as fluorescent probes in bioimaging applications, enhancing their relevance in biological research.
Applications in Medicinal Chemistry
The versatility of benzo[c][1,2,5]thiadiazol derivatives extends to various medicinal applications:
- Drug Development : The compound's ability to interact with specific proteins or enzymes involved in cellular pathways positions it as a candidate for drug development targeting cancer and other diseases.
- Bioactive Molecules : The incorporation of furan and piperazine moieties contributes to the bioactivity of the compound, making it a subject of interest for further pharmacological studies .
Material Science Applications
In material science, benzo[c][1,2,5]thiadiazole derivatives are explored for their electronic properties:
- Organic Electronics : They serve as acceptor materials in donor-acceptor systems for organic photovoltaics and light-emitting diodes due to their favorable electrochemical and optical properties .
Comparative Analysis of Related Compounds
A comparative analysis highlights the unique aspects of benzo[c][1,2,5]thiadiazol derivatives against similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzo[c][1,2,5]oxadiazole | Oxygen instead of sulfur in the ring | Different electronic properties due to oxygen's electronegativity |
| 4-Aminoquinazoline | Contains a quinazoline core | Known for its antitumor activity |
| Benzothiadiazole Derivatives | Variants with different substituents | Often used in organic electronics due to semiconducting properties |
The combination of the benzo[c][1,2,5]thiadiazole core with multiple heterocyclic rings imparts distinct electronic and photophysical properties that enhance its applicability in medicinal chemistry and materials science.
Case Studies
Several case studies illustrate the applications of benzo[c][1,2,5]thiadiazol derivatives:
- Study on Anticancer Activity : A recent investigation demonstrated that specific derivatives could inhibit tumor growth by targeting hypoxia-inducible factors .
- Fluorescent Probes in Bioimaging : Another study successfully employed these compounds as fluorescent probes for tracking cellular processes in live cells .
Preparation Methods
Bromination of Benzo[c]thiadiazole
4,7-Dibromobenzo[c]thiadiazole serves as a critical intermediate. A one-pot bromination method using hydrobromic acid (HBr) and bromine (Br₂) achieves 80–85% yield (Scheme 1).
Reaction Conditions :
Carbonylation to Carboxylic Acid
4,7-Dibromobenzo[c]thiadiazole undergoes palladium-catalyzed carbonylation:
Procedure :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Ligand : 1,1′-Bis(diphenylphosphino)ferrocene (dppf)
- Solvent : Toluene, CO gas (1 atm)
- Temperature : 80°C, 24 h
- Yield : 70–75%
Conversion to Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride:
Conditions :
- Reagent : SOCl₂ (5 eq), DMF (catalytic)
- Temperature : 60°C, 4 h
- Workup : Distillation under reduced pressure
Synthesis of 4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazine
Reductive Amination of Piperazine
A modified reductive alkylation strategy produces the hydroxyethyl-furan side chain:
Steps :
- Epoxide Synthesis : Glycidyl 2-furyl ether is prepared from furfuryl alcohol and epichlorohydrin.
- Ring-Opening Reaction : Piperazine reacts with glycidyl 2-furyl ether in methanol under basic conditions.
- Base : K₂CO₃ (2 eq)
- Temperature : 60°C, 12 h
- Yield : 65–70%
Purification and Characterization
- Column Chromatography : Silica gel (EtOAc/hexane, 1:1)
- Analytical Data :
Amide Coupling and Salt Formation
Amide Bond Formation
The acyl chloride reacts with 4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine via Schotten-Baumann conditions:
Procedure :
- Solvent : Dichloromethane (DCM)
- Base : Triethylamine (3 eq)
- Temperature : 0°C → RT, 6 h
- Yield : 80–85%
Hydrochloride Salt Preparation
The free base is treated with HCl gas in anhydrous ether:
Conditions :
- Solvent : Diethyl ether
- HCl Gas : Bubbled until precipitate forms
- Workup : Filtration, washing with ether
Analytical Validation
Spectroscopic Characterization
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method Step | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Bromination (HBr/Br₂) | 80–85 | Scalable, cost-effective | Requires careful bromine handling |
| Reductive Amination | 65–70 | High regioselectivity | Epoxide synthesis adds complexity |
| Amide Coupling (Schotten-Baumann) | 80–85 | Mild conditions, high efficiency | Sensitivity to moisture |
Industrial-Scale Considerations
Q & A
Q. Key optimization points :
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency but require inert atmospheres .
- Solvent choice : Polar aprotic solvents (DMF, acetonitrile) enhance solubility but may require post-reaction purification via column chromatography .
- Temperature control : Exothermic steps (e.g., cyclization) need gradual heating (60–80°C) to avoid side products .
Basic: Which spectroscopic techniques are critical for structural elucidation?
- ¹H/¹³C NMR : Assign signals for the benzo[c][1,2,5]thiadiazole aromatic protons (δ 7.5–8.5 ppm) and piperazine/furan moieties (δ 3.0–4.5 ppm) .
- IR spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) groups .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 435.12) and fragmentation patterns .
Advanced: How can conflicting solubility data in different solvents be resolved?
Discrepancies often arise from:
- Hygroscopicity : The hydrochloride salt may absorb moisture, altering apparent solubility. Use Karl Fischer titration to quantify water content .
- pH dependence : Solubility in aqueous buffers varies with pH. Perform equilibrium solubility studies across pH 1–7 (simulating physiological conditions) .
- Co-solvent effects : Use Hansen solubility parameters to identify optimal solvent blends (e.g., DMSO-water for in vitro assays) .
Advanced: What strategies improve yield in the final coupling step?
- Pre-activation of intermediates : Convert the benzo[c][1,2,5]thiadiazole to a reactive intermediate (e.g., acid chloride) before coupling .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yield by 15–20% .
- By-product minimization : Add molecular sieves to absorb water in condensation reactions .
Basic: What in vitro models are suitable for initial biological activity screening?
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ kinase assay) .
- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF7) with MTT or resazurin assays to assess cytotoxicity .
- Binding affinity studies : Surface plasmon resonance (SPR) to measure interactions with target proteins .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
- Analog synthesis : Modify the furan ring (e.g., replace with thiophene) or piperazine substituents to assess impact on potency .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., electron-withdrawing groups on benzo[c][1,2,5]thiadiazole) with activity .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) using software like Schrödinger .
Advanced: How to address contradictions in reported pharmacological data?
- Orthogonal assays : Confirm anti-proliferative activity using both ATP-based (CellTiter-Glo) and metabolic (Seahorse) assays to rule out false positives .
- Off-target screening : Use panels like Eurofins’ SelectScreen to identify non-specific interactions .
- Dose-response validation : Repeat studies with freshly synthesized batches to exclude degradation artifacts .
Basic: What purification methods are recommended for this compound?
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
- Flash chromatography : Optimize with silica gel and gradient elution (hexane → ethyl acetate) for polar impurities .
- HPLC : Preparative C18 columns (MeCN/H₂O + 0.1% TFA) for high-purity (>98%) isolates .
Advanced: What computational methods predict metabolic stability?
- CYP450 metabolism prediction : Use StarDrop or ADMET Predictor to identify vulnerable sites (e.g., furan oxidation) .
- Molecular dynamics simulations : Analyze interactions with liver microsomal enzymes (e.g., CYP3A4) .
- In silico metabolite generation : Software like Meteor (Lhasa Limited) generates likely Phase I/II metabolites .
Advanced: How to validate crystallographic data discrepancies?
- Single-crystal XRD : Compare unit cell parameters with reported data (e.g., CCDC entries) .
- Powder XRD : Check for polymorphic forms by matching experimental vs. simulated patterns .
- Thermal analysis : DSC/TGA to confirm melting points and detect solvates/hydrates .
Basic: What are the storage conditions to ensure compound stability?
- Temperature : Store at -20°C in amber vials to prevent light-induced degradation .
- Humidity control : Use desiccants (silica gel) under argon to avoid hygroscopic clumping .
- Solution stability : Prepare fresh DMSO stock solutions; avoid freeze-thaw cycles .
Advanced: How to design a robust SAR study integrating synthetic and computational workflows?
- Parallel synthesis : Use robotic liquid handlers to generate 50–100 analogs with varied substituents .
- Machine learning : Train models on existing bioactivity data to prioritize high-potential analogs .
- Crystallographic feedback : Solve ligand-protein co-crystal structures to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
